1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the pyrrolidinone moiety: This can be done through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzyme activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)-4-{[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one
- 1-(2-Chlorobenzyl)-4-{[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one
Uniqueness
1-(2-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C23H24Cl2N2O3 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H24Cl2N2O3/c24-19-7-5-18(6-8-19)23(30)9-11-26(12-10-23)22(29)17-13-21(28)27(15-17)14-16-3-1-2-4-20(16)25/h1-8,17,30H,9-15H2 |
InChI Key |
AHYUDXKERUVXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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